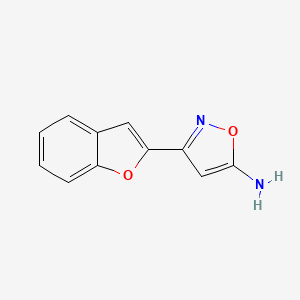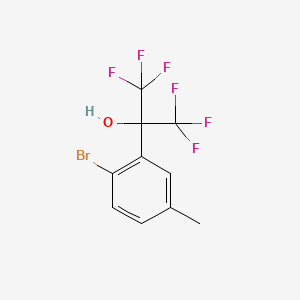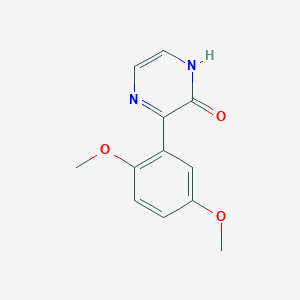![molecular formula C9H5Br2F3O2 B13705203 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone is a chemical compound with the molecular formula C9H5Br2F3O2 and a molecular weight of 361.94 g/mol It is characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone typically involves the bromination of 1-[4-(trifluoromethoxy)phenyl]ethanone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1-[4-(trifluoromethoxy)phenyl]ethanone.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form higher oxidation state products.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the trifluoromethoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone include:
2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone: This compound has a methylsulfonyl group instead of a trifluoromethoxy group.
1,3-Dibromo-2,2-dimethoxypropane: This compound has a different core structure but shares the dibromo functionality.
2,6-Dibromo-4-(trifluoromethoxy)aniline: This compound has an aniline group instead of an ethanone group
The uniqueness of this compound lies in its specific combination of bromine atoms and the trifluoromethoxy group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H5Br2F3O2 |
|---|---|
Poids moléculaire |
361.94 g/mol |
Nom IUPAC |
2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O2/c10-8(11)7(15)5-1-3-6(4-2-5)16-9(12,13)14/h1-4,8H |
Clé InChI |
RFJRNMUMNCDAKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(Br)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)

![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)




![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)

